molecular formula C14H19N3 B4890402 N-(cyclohexylmethyl)-1H-indazol-5-amine

N-(cyclohexylmethyl)-1H-indazol-5-amine

Cat. No.: B4890402
M. Wt: 229.32 g/mol
InChI Key: YUPFZKBGNQZXIR-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-1H-indazol-5-amine is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. Kinase inhibitors are a major class of therapeutics investigated for their potential in treating various diseases, including cancers. This compound features a 1H-indazol-5-amine scaffold, a privileged structure in drug discovery known for its ability to interact with various biological targets . The substitution pattern, with a cyclohexylmethyl group on the indazole nitrogen, is a common modification explored to optimize the potency and selectivity of potential drug candidates . Scientific literature and patents highlight the critical role of similar 5-aminoindazole derivatives. For instance, research into 5-substituted indazoles has demonstrated their utility as core structures for creating potent kinase inhibitors . Furthermore, compounds bearing the N-(cyclohexylmethyl)-1H-indazol-5-yl group have been specifically investigated as key components in active molecules, such as thieno[2,3-d]pyrimidin-4-amines, which are designed for their inhibitory activity . Researchers value this amine as a versatile building block for synthesizing more complex molecules. It serves as a precursor for the construction of diverse compound libraries aimed at probing biological pathways and identifying new therapeutic leads. Its mechanism of action is not inherent but is derived from the final molecular architecture it helps to build, which often functions by competitively inhibiting the ATP-binding site of specific kinases. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-4-11(5-3-1)9-15-13-6-7-14-12(8-13)10-16-17-14/h6-8,10-11,15H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPFZKBGNQZXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-1H-indazol-5-amine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. For example, the indazole core can be reacted with cyclohexylmethyl chloride in the presence of a base like sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclohexylmethyl)-1H-indazol-5-amine can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The indazole ring can participate in electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various functional groups on the indazole ring.

Scientific Research Applications

N-(cyclohexylmethyl)-1H-indazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to investigate the role of specific proteins or enzymes in biological systems.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The table below compares N-(cyclohexylmethyl)-1H-indazol-5-amine with structurally related compounds, highlighting key differences in substituents, molecular weight, and synthetic approaches:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key References
This compound Cyclohexylmethyl (-CH₂C₆H₁₁) C₁₄H₁₉N₃ 229.32 -
3-Phenyl-1H-indazol-5-amine Phenyl (-C₆H₅) at 3-position C₁₃H₁₁N₃ 209.25
N,N-Dimethyl-1H-indazol-5-amine Dimethylamine (-N(CH₃)₂) C₉H₁₂N₃ 162.22
N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine 2-Chloropyrimidinyl at N-position C₁₁H₈ClN₅ 245.67
5-Aminoindazole (unsubstituted) -NH₂ at 5-position C₇H₇N₃ 133.15
Key Observations:
  • Steric Effects : The cyclohexylmethyl group in the target compound increases steric hindrance compared to smaller substituents like dimethylamine or chloropyrimidine. This may reduce binding affinity in sterically constrained active sites but enhance selectivity for hydrophobic pockets .
  • Synthetic Complexity : Introducing cyclohexylmethyl likely requires alkylation of 1H-indazol-5-amine with cyclohexylmethyl halides under basic conditions, whereas pyrimidinyl derivatives involve nucleophilic aromatic substitution with dichloropyrimidines .

Q & A

Q. What are the optimal synthetic routes for preparing N-(cyclohexylmethyl)-1H-indazol-5-amine, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar indazole derivatives are prepared by reacting 1H-indazol-5-amine with electrophilic reagents (e.g., 2,4-dichloropyrimidine) in ethanol under reflux with triethylamine (TEA) as a base. Purification often involves silica gel chromatography or recrystallization from methanol/ethanol . Purity is confirmed using NMR, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : To resolve hydrogen/carbon environments, particularly the cyclohexylmethyl group and indazole protons .
  • HRMS : For exact molecular weight and formula verification .
  • X-ray Crystallography : If single crystals are obtained, this provides definitive 3D structural elucidation .
  • IR Spectroscopy : To identify functional groups like amine (-NH) and aromatic C-H stretches .

Q. How can researchers mitigate challenges in solubility during biological assays?

The compound’s lipophilic cyclohexylmethyl group may limit aqueous solubility. Strategies include:

  • Using co-solvents (e.g., DMSO ≤1% v/v).
  • Formulating with cyclodextrins or liposomes for in vitro studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for anticancer activity?

Modifications to the indazole core and cyclohexylmethyl tail significantly impact potency. For example:

  • Cyclohexylmethyl Group : Enhances hydrophobic interactions with target receptors, as seen in synthetic cannabinoids like ADB-CHMINACA .
  • Pyrimidine/Imidazole Substituents : Derivatives with pyrimidine moieties (e.g., N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine) show selective kinase inhibition, relevant in anticancer drug design .

Q. How do researchers resolve contradictions in biological efficacy data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurity artifacts. Best practices include:

  • Validating compound purity via orthogonal methods (e.g., HPLC + HRMS) .
  • Replicating assays in multiple cell lines with standardized protocols .
  • Performing dose-response curves to establish IC50 consistency .

Q. What mechanistic hypotheses explain the compound’s interaction with mammalian farnesyltransferase or other enzymatic targets?

The cyclohexylmethyl group may occupy hydrophobic pockets in enzyme active sites, while the indazole nitrogen participates in hydrogen bonding. Computational docking studies and mutagenesis experiments (e.g., alanine scanning) can validate these interactions .

Q. How can researchers leverage cross-coupling reactions to diversify the compound’s scaffold?

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl/heteroaryl substitutions. For instance, coupling with boronic acids under microwave irradiation introduces functional groups like methoxyphenyl, enhancing target affinity . Reaction optimization focuses on catalyst selection (e.g., Pd(dppf)Cl2) and solvent systems (dioxane/water) .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 minutes vs. overnight reflux) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during multi-step syntheses .

Q. How are in vitro-to-in vivo translation barriers addressed for this compound?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Prodrug Design : Mask polar groups (e.g., amine) to enhance bioavailability .

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